REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH2:10](N(CC)CC)[CH3:11].C(OC(=O)C)(=O)C>ClCCl>[CH2:10]([NH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:11]
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
NCCN1CCCCC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction solution was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
ADDITION
|
Details
|
The residue was dropped into a suspension of lithium aluminium hydride (3.46 g) in tetrahydrofuran(100 ml)
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |